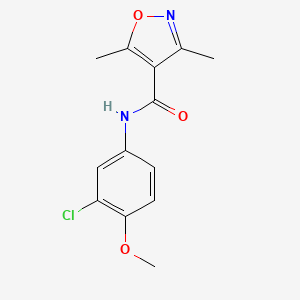
N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as CL-MP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CL-MP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators such as prostaglandins. By inhibiting COX-2, this compound reduces the production of these mediators and thereby reduces inflammation and pain. This compound also modulates the activity of the opioid receptors in the brain, which are involved in the regulation of pain and mood.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, which are involved in the pathogenesis of various diseases. This compound has also been shown to reduce the production of prostaglandins, which are involved in the regulation of inflammation and pain. Additionally, this compound has been shown to modulate the activity of the opioid receptors in the brain, which are involved in the regulation of pain and mood.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities of the compound for experimentation. This compound has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to the use of this compound in lab experiments. It has been shown to exhibit toxicity at high doses, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide. One potential area of research is the development of new drugs based on this compound that exhibit improved efficacy and safety profiles. Another potential area of research is the study of the exact mechanism of action of this compound, which may lead to the development of more targeted therapies. Additionally, the study of the effects of this compound on different disease models may provide further insight into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves the reaction of 3-chloro-4-methoxyaniline with 3,5-dimethyl-4-isoxazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to exhibit analgesic effects by modulating the activity of the opioid receptors in the brain. Additionally, this compound has been shown to exhibit antipyretic effects by reducing fever.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-7-12(8(2)19-16-7)13(17)15-9-4-5-11(18-3)10(14)6-9/h4-6H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNYHWVIVRMAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

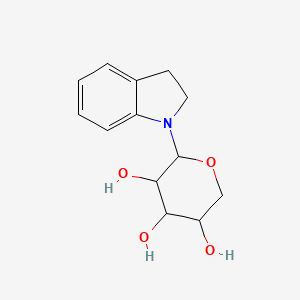
![N-[2-(2-ethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4942259.png)
![ethyl 3-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4942260.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B4942269.png)
![1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B4942270.png)
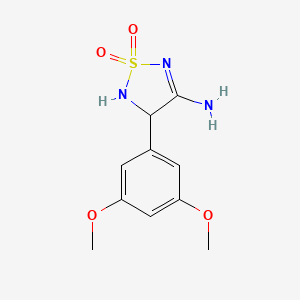
![N-(2-fluoro-5-nitrophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4942280.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4942286.png)
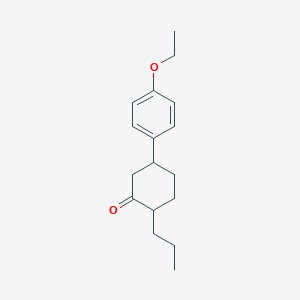
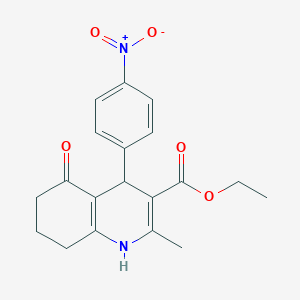
![4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4942317.png)
![diethyl 3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4942318.png)
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B4942325.png)
![3-(methylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4942339.png)